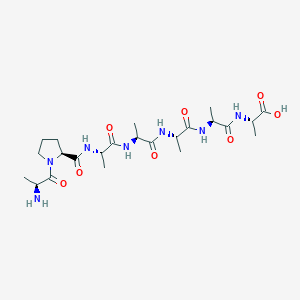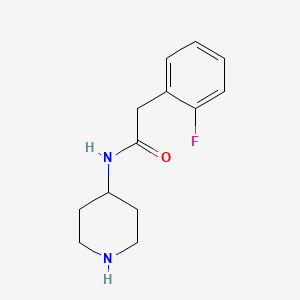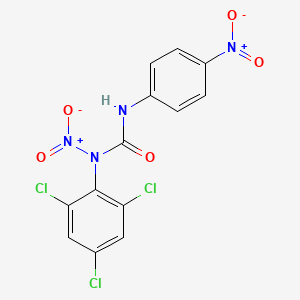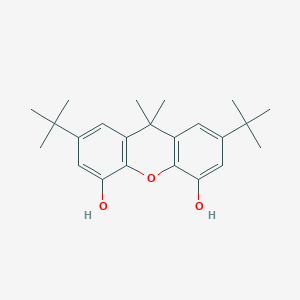![molecular formula C32H36O5 B14249206 Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate CAS No. 214745-50-3](/img/structure/B14249206.png)
Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of xanthenes, which are known for their fluorescent properties and are widely used in dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate typically involves the esterification of benzoic acid derivatives with hexyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted xanthenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other materials requiring fluorescent properties.
Wirkmechanismus
The mechanism of action of Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate varies depending on its application:
Fluorescent Probe: The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the visualization of cellular processes.
Photodynamic Therapy: The compound is activated by light, leading to the generation of reactive oxygen species that can induce cell death in targeted tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate
- 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate
- 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-methoxybenzoate
Uniqueness
Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate stands out due to its specific structural configuration, which imparts unique fluorescent properties. This makes it particularly valuable in applications requiring precise and reliable fluorescence, such as in biological imaging and diagnostic assays.
Eigenschaften
CAS-Nummer |
214745-50-3 |
|---|---|
Molekularformel |
C32H36O5 |
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
hexyl 2-(3-hexoxy-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C32H36O5/c1-3-5-7-11-19-35-24-16-18-28-30(22-24)37-29-21-23(33)15-17-27(29)31(28)25-13-9-10-14-26(25)32(34)36-20-12-8-6-4-2/h9-10,13-18,21-22H,3-8,11-12,19-20H2,1-2H3 |
InChI-Schlüssel |
WUXKYSKPUXURJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC=CC=C4C(=O)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


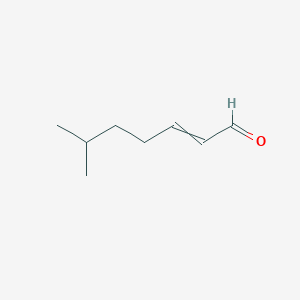



![N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium](/img/structure/B14249157.png)
![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
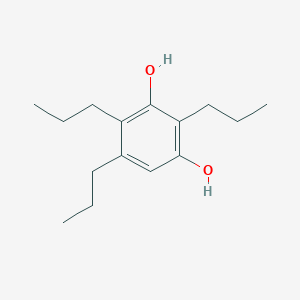
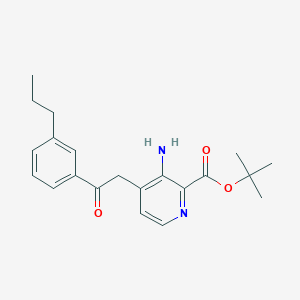
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
